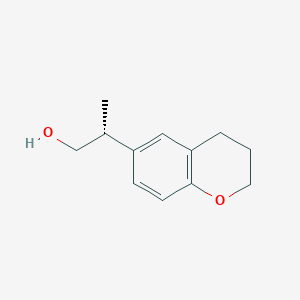

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide, commonly known as CDDO-ethyl amide or CDDO-EA, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Molecular Interactions and Crystal Packing

N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, a compound with structural similarities, demonstrates the importance of noncovalent interactions like hydrogen, stacking, and halogen bonding in stabilizing its crystal structure. These interactions play a critical role in the compound's molecular structure and reactivity, as evidenced by the utilization of single-crystal X-ray diffraction and Hirshfeld surface analysis. The study highlights the compound's stability and chemical reactivity through density functional theory (DFT) calculations, emphasizing the significance of dispersive interactions in crystal packing (Gouda et al., 2022).

Synthesis Pathways

Research on the synthesis of similar compounds, such as 7-halo-1-indanones and 8-halo-1-tetralones, provides insights into regioselective oxidation and cyclization reactions. These methods highlight the versatility of naphthalene derivatives in organic synthesis, offering pathways to generate diverse molecular structures with potential applications in drug development and materials science (Nguyen et al., 2003).

Reactivity with Aromatic Amines

The reactivity of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines, leading to the formation of angular heterocyclic compounds, showcases the compound's potential in creating complex molecules. This behavior suggests applications in synthesizing novel organic compounds with specific physicochemical properties for use in pharmaceuticals and advanced materials (Agarwal & Mital, 1976).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The synthesis of 2-(substituted phenoxy) acetamide derivatives, incorporating 1-phenylethylamine, reveals the compound's potential in developing new therapeutic agents. These derivatives exhibit promising anticancer, anti-inflammatory, and analgesic activities, suggesting that modifications to the naphthalene structure could lead to effective pharmaceuticals (Rani et al., 2014).

Enzymatic Reactions and Biodegradation

The study on the N-deethoxymethylation of acetochlor by Rhodococcus sp. strain T3-1 demonstrates the biodegradation capabilities of enzymes against chloroacetanilide herbicides. This research highlights the potential of microbial enzymes in environmental bioremediation and the detoxification of harmful agrochemicals (Wang et al., 2015).

properties

IUPAC Name |

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3/c1-13(23)22(12-11-14-7-3-2-4-8-14)18-17(21)19(24)15-9-5-6-10-16(15)20(18)25/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIVLWGWCJTPFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCC1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2759532.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2759533.png)

![7-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2759539.png)

![3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2759541.png)

![methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2759549.png)

![1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2759552.png)

![5H-[1]benzothieno[3,2-c]carbazole](/img/structure/B2759553.png)